molecular formula C10H16O5 B1366731 Diethyl 2-oxohexane-1,6-dicarboxylate CAS No. 99683-30-4

Diethyl 2-oxohexane-1,6-dicarboxylate

Cat. No. B1366731
CAS RN: 99683-30-4
M. Wt: 216.23 g/mol
InChI Key: LRSVGRBPVQKHQT-UHFFFAOYSA-N
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Description

Diethyl 2-oxohexane-1,6-dicarboxylate is an organic compound with the molecular formula C10H16O5 . It is also known as DEOHD. It has a molecular weight of 216.23 g/mol . The compound is usually stored in a fridge and appears as a clear to yellow oil .

Scientific Research Applications

Synthesis and Structural Analysis

  • Diethyl 2-aryl-4-hydroxy-4-methyl-6-(thio)semicarbazonocyclohexane-1,3-dicarboxylates have been synthesized, with their structures determined using 1H and 13C NMR spectroscopy. This research highlights the molecular and crystalline structures of these compounds (Poplevina et al., 2009).

Role in Chemical Transformation

  • Studies describe the synthesis of diethyl 2-oxocyclohexane-1,4-dicarboxylate and its conversion into tetrahydro-3-oxo-2H-indazole-6-carboxylic acid. This process showcases the compound's role in chemical transformations, influenced by reaction media (Škarić & Turjak-Zebić, 1979).

Medicinal Chemistry Applications

  • A study explored the synthesis of diethyl 4-hydroxy-4-methyl-6-oxo-2-(4-substitutedphenyl)-cyclohexane-1,3-dicarboxylates and their derivatives, revealing their structural characteristics and potential medicinal chemistry applications (Ismiyev et al., 2013).

Application in Antimicrobial Research

  • Functionally substituted cyclohexane derivatives, including diethyl 4-hydroxy-4-methyl-2-phenyl-6-((tosyloxy)imino) cyclohexane-1,3-dicarboxylate, have been explored for their antimicrobial properties, showing effectiveness against Gram-negative bacteria (Shoaib, 2019).

Catalysis and Polymer Chemistry

  • The compound has been used in the synthesis of 1,3-diethyl-2,2-dimethoxymethylcyclohexane, demonstrating its utility as an external electron donor in Ziegler–Natta catalysis for polypropylene synthesis (Grison et al., 2001).

properties

IUPAC Name

diethyl 2-oxohexanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O5/c1-3-14-9(12)7-5-6-8(11)10(13)15-4-2/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRSVGRBPVQKHQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10448838
Record name Hexanedioic acid, 2-oxo-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10448838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2-oxohexane-1,6-dicarboxylate

CAS RN

99683-30-4
Record name Hexanedioic acid, 2-oxo-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10448838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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